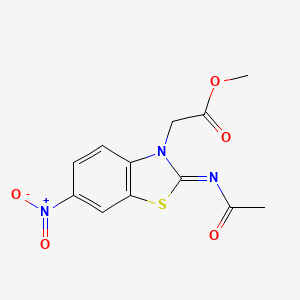

![molecular formula C21H22N4O2S B2860897 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-42-6](/img/structure/B2860897.png)

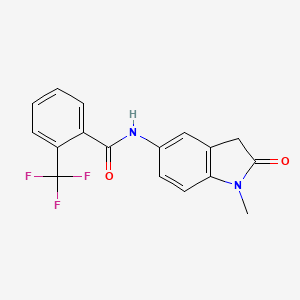

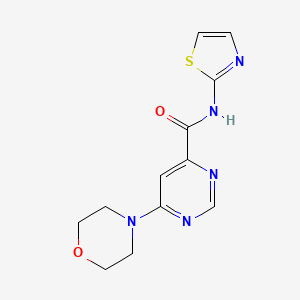

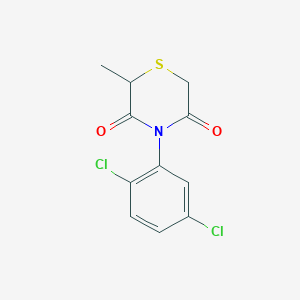

2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, 2-Amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .Chemical Reactions Analysis

The chemical reactions involving “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” are not well-documented . More research is needed to understand its reactivity and potential applications.科学的研究の応用

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals. The structure of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline suggests its potential utility in the synthesis of indole derivatives. These derivatives are crucial for developing biologically active compounds for treating cancer, microbial infections, and various disorders .

Development of Fused Heterocycles

The molecule’s structure indicates its use in synthesizing fused heterocycles. Fused heterocycles are important in drug research due to their unique biological activities. The compound could be a key intermediate in creating four-membered to seven-membered heterocycles, which are prevalent in many pharmaceuticals .

Coenzyme Q Analogues

Given the methoxy groups present in the compound, it could serve as an analogue to Coenzyme Q. Such analogues have been studied for their biological and pharmacological activities, including their role in preventing and treating diseases like hepatocirrhosis, arteriosclerosis, Alzheimer’s, and Parkinson’s disease .

Anticancer Activity

The structural complexity of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline makes it a candidate for anticancer evaluation. Its potential to selectively target cancer cells over normal cells could be explored further to develop new anticancer agents .

Inhibition of Biological Pathways

Compounds with similar structures have been known to inhibit specific biological pathways. This compound could be investigated for its ability to inhibit protocollagen-proline hydroxylase, which is involved in collagen biosynthesis. Such inhibition has implications for treating conditions related to collagen synthesis .

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives have a wide range of biological activities. The triazoloquinazoline core of the compound could be utilized in the synthesis of novel quinazolinone derivatives, which could lead to the discovery of new drugs with various therapeutic applications .

Catalysis and Green Chemistry

The compound could also be used as a catalyst in organic reactions. Its potential application in green chemistry could be explored, particularly in reactions that require the stabilization of high-energy intermediates or in asymmetric synthesis .

作用機序

Target of Action

The primary target of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle . This results in the prevention of cell proliferation, particularly in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This pathway is crucial for the controlled division and proliferation of cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Result of Action

The result of the compound’s action is a significant reduction in cell proliferation, particularly in cancer cells . This is due to the compound’s ability to halt the cell cycle by inhibiting CDK2 . This makes it a potential therapeutic agent for the treatment of cancer .

将来の方向性

The future directions for research on “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially lead to new applications .

特性

IUPAC Name |

2-ethyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-9-7-6-8-13(14)2/h6-11H,5,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIKORXOXLAORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

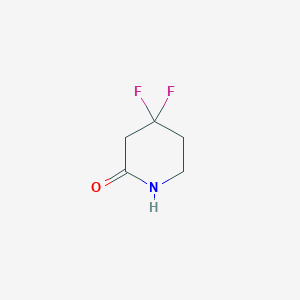

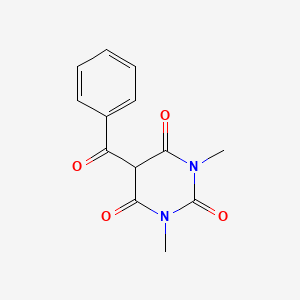

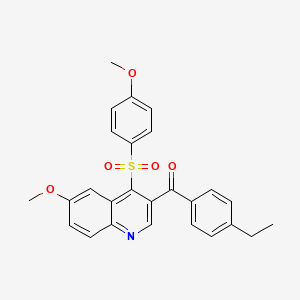

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)